molecular formula C19H21ClN6O4 B6419538 2-(8-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid CAS No. 946328-92-3

2-(8-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

Cat. No.: B6419538
CAS No.: 946328-92-3
M. Wt: 432.9 g/mol
InChI Key: BFSAYHZNPBFDAA-UHFFFAOYSA-N
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Description

2-(8-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines a piperazine ring, a purine derivative, and a chlorinated aromatic ring, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the chlorinated aromatic ring: This can be achieved through chlorination of 2-methylphenol using reagents like chlorine gas or sulfuryl chloride under controlled conditions.

    Synthesis of the piperazine derivative: The chlorinated aromatic compound is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine derivative.

    Formation of the purine derivative: The piperazine derivative is then coupled with a purine derivative, such as 3-methylxanthine, using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

    Introduction of the acetic acid moiety: Finally, the acetic acid group is introduced through a reaction with bromoacetic acid in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(8-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.

Scientific Research Applications

2-(8-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, particularly in the treatment of neurological disorders, due to its ability to interact with specific receptors in the brain.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(8-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing neurotransmitter release and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methylphenol: A simpler chlorinated aromatic compound with antimicrobial properties.

    4-Chloro-2-methylphenol: Another chlorinated aromatic compound used in the synthesis of various pharmaceuticals.

    3-Methylxanthine: A purine derivative with stimulant properties, commonly found in caffeine.

Uniqueness

What sets 2-(8-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid apart is its unique combination of structural features, which allows it to interact with a wide range of molecular targets

Properties

IUPAC Name

2-[8-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-methyl-2,6-dioxopurin-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6O4/c1-11-3-4-12(20)9-13(11)24-5-7-25(8-6-24)18-21-16-15(26(18)10-14(27)28)17(29)22-19(30)23(16)2/h3-4,9H,5-8,10H2,1-2H3,(H,27,28)(H,22,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSAYHZNPBFDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C3=NC4=C(N3CC(=O)O)C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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